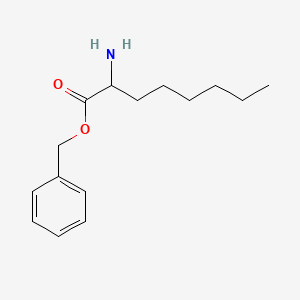
Heptadecan-9-yl 8-((2-hydroxyethyl)(nonyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(nonyl)amino)octanoate is a complex organic compound that belongs to the class of lipids. It is characterized by its long hydrocarbon chains and functional groups that make it a versatile molecule in various scientific and industrial applications. This compound is often used in the synthesis of other complex molecules and has significant roles in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(nonyl)amino)octanoate typically involves the esterification of heptadecanoic acid with 8-((2-hydroxyethyl)(nonyl)amino)octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification systems. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(nonyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, ethers.
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(nonyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and membrane biology.
Industry: Utilized as a surfactant, emulsifier, and lubricant in various industrial processes.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(nonyl)amino)octanoate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound facilitates the encapsulation and release of therapeutic agents. The molecular targets include cell membrane lipids and proteins involved in endocytosis and intracellular trafficking .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate:
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: Another lipid compound used in biochemical research and drug delivery.
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(nonyl)amino)octanoate stands out due to its specific functional groups that provide unique properties in terms of solubility, stability, and reactivity. Its ability to form stable emulsions and its role in enhancing the delivery of nucleic acids make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C36H73NO3 |
|---|---|
Molecular Weight |
568.0 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl(nonyl)amino]octanoate |
InChI |
InChI=1S/C36H73NO3/c1-4-7-10-13-16-21-26-31-37(33-34-38)32-27-22-17-20-25-30-36(39)40-35(28-23-18-14-11-8-5-2)29-24-19-15-12-9-6-3/h35,38H,4-34H2,1-3H3 |
InChI Key |
INBRBABYYNMEAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B13365508.png)


![trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13365527.png)

methyl]-2-benzofuran-1(3H)-one](/img/structure/B13365540.png)
![rel-(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13365544.png)
![2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13365549.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365550.png)

![(1-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]cyclohexyl}-2-oxohydrazino)acetic acid](/img/structure/B13365574.png)
![N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13365575.png)
![4-(4-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13365579.png)
![methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B13365584.png)
